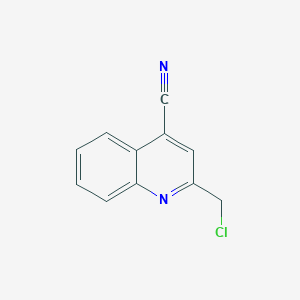
2-(Chloromethyl)quinoline-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)quinoline-4-carbonitrile is a heterocyclic aromatic compound with the molecular formula C11H7ClN2 It is a derivative of quinoline, a structure that consists of a benzene ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)quinoline-4-carbonitrile typically involves the chloromethylation of quinoline derivatives. One common method is the reaction of quinoline-4-carbonitrile with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 2-position of the quinoline ring. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents that are suitable for large-scale production are often employed to ensure the process is economically viable and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)quinoline-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form a variety of derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide, thiols, and amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-(aminomethyl)quinoline-4-carbonitrile, while oxidation might produce 2-(chloromethyl)quinoline-4-carboxylic acid.
Applications De Recherche Scientifique
2-(Chloromethyl)quinoline-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It is a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biological Research: The compound’s derivatives are studied for their interactions with biological targets, such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)quinoline-4-carbonitrile and its derivatives depends on the specific biological target. In medicinal chemistry, these compounds often interact with enzymes or receptors, inhibiting their activity or modulating their function. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to irreversible inhibition. The quinoline core can also interact with aromatic residues in the active site of enzymes, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-4-carbonitrile: Lacks the chloromethyl group, making it less reactive in substitution reactions.
2-Methylquinoline-4-carbonitrile:
2-(Bromomethyl)quinoline-4-carbonitrile: Similar to 2-(Chloromethyl)quinoline-4-carbonitrile but with a bromine atom, which can influence its reactivity and the types of reactions it undergoes.
Uniqueness
This compound is unique due to the presence of the chloromethyl group, which provides a site for further functionalization through nucleophilic substitution
Propriétés
Formule moléculaire |
C11H7ClN2 |
|---|---|
Poids moléculaire |
202.64 g/mol |
Nom IUPAC |
2-(chloromethyl)quinoline-4-carbonitrile |
InChI |
InChI=1S/C11H7ClN2/c12-6-9-5-8(7-13)10-3-1-2-4-11(10)14-9/h1-5H,6H2 |
Clé InChI |
DNSFBLLIBGWFPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=N2)CCl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one](/img/structure/B14167092.png)
![(5Z)-5-[(2E)-3-(5-nitro-2-furyl)prop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14167098.png)
![2-[(2-Hydroxyethyl)amino]-2-methylpropanenitrile](/img/structure/B14167106.png)
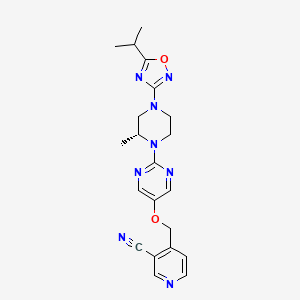
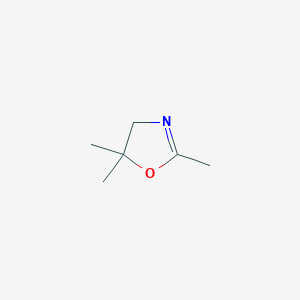

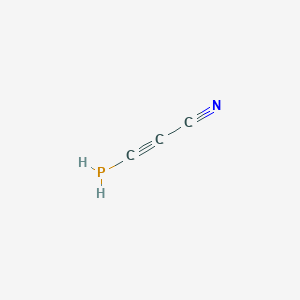
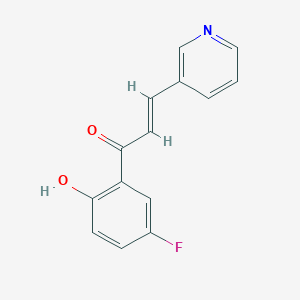
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, methyl ester](/img/structure/B14167138.png)

![N-(12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14167164.png)
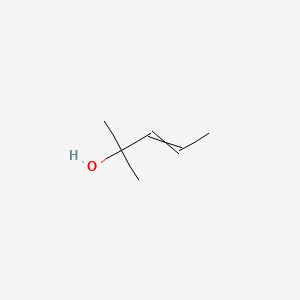
![2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone](/img/structure/B14167176.png)
![3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14167179.png)
